molecular formula C9H10F3N B1290583 Methyl(2,2,2-trifluoro-1-phenylethyl)amine CAS No. 65687-09-4

Methyl(2,2,2-trifluoro-1-phenylethyl)amine

Cat. No.: B1290583
CAS No.: 65687-09-4
M. Wt: 189.18 g/mol
InChI Key: PARXLQDTVSGAAM-UHFFFAOYSA-N
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Description

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is a fluorinated amine characterized by a methyl group attached to a nitrogen atom, which is further bonded to a 2,2,2-trifluoro-1-phenylethyl moiety. This structure combines the electron-withdrawing effects of the trifluoromethyl group with the aromatic phenyl ring, influencing its chemical reactivity and physical properties. The compound’s applications likely span pharmaceuticals, agrochemicals, and chiral resolution due to its structural similarity to bioactive trifluoromethylated amines.

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARXLQDTVSGAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2,2,2-Trifluoroacetophenone with Methylamine

One of the most common synthetic routes involves the reaction of 2,2,2-trifluoroacetophenone with methylamine. The reaction typically proceeds under controlled conditions to yield this compound efficiently.

Reaction Conditions:

  • Reagents: 2,2,2-trifluoroacetophenone and methylamine
  • Solvent: Dichloromethane or other suitable organic solvents
  • Temperature: Ambient to slightly elevated temperatures
  • Catalysts: Acid catalysts may be used to enhance reaction rates

This method allows for good yields and is relatively straightforward in terms of procedure.

Use of Trifluoroacetyl Chloride with Amines

Another method involves the acylation of amines using trifluoroacetyl chloride. This method can be particularly useful for introducing the trifluoromethyl group onto various amines.

Reaction Conditions:

  • Reagents: Trifluoroacetyl chloride and an amine (e.g., phenethylamine)
  • Solvent: Typically carried out in dichloromethane or similar solvents
  • Temperature: Reactions are often conducted at low temperatures to control reactivity
  • Catalysts: Base catalysts such as triethylamine may be employed to neutralize HCl generated during the reaction

This approach can yield high-purity products but requires careful handling due to the reactivity of trifluoroacetyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where precise control over reaction conditions is crucial for maximizing yield and minimizing impurities.

Batch vs Continuous Processes

Process Type Description Advantages Disadvantages
Batch Traditional method where all reactants are added at once and allowed to react over time Simplicity in setup; easier scale-up Time-consuming; potential for variability in product quality
Continuous Reactants are fed into the reactor continuously while products are removed simultaneously Higher efficiency; consistent product quality More complex equipment; higher initial costs

Industrial methods often optimize temperature, pressure, and reactant ratios to enhance yield and efficiency.

Characterization and Analysis of Products

The characterization of this compound is essential to confirm its structure and purity post-synthesis. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

Methyl(2,2,2-trifluoro-1-phenylethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce simpler amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Methyl(2,2,2-trifluoro-1-phenylethyl)amine is structurally related to 1-phenylethylamine derivatives, which have been studied for their pharmacological properties. The compound can serve as a building block for synthesizing biologically active molecules. Research indicates that derivatives of 1-phenylethylamine exhibit significant activity against various biological targets, including receptors involved in neuropharmacology and oncology .

Case Study: Synthesis of Antitumor Agents
Recent studies have highlighted the utility of this compound in synthesizing antitumor agents. For instance, its derivatives have been incorporated into drug candidates targeting specific cancer types, demonstrating promising results in preclinical trials . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which is crucial for their efficacy.

Chiral Auxiliary in Asymmetric Synthesis

Role as a Chiral Auxiliary
this compound can be employed as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable in producing enantiomerically enriched compounds. This application is particularly relevant in synthesizing pharmaceuticals where chirality is critical for biological activity .

Case Study: Diastereoselective Synthesis
In one notable study, this compound was used to facilitate the diastereoselective synthesis of complex natural products. The reaction conditions were optimized to yield high enantiomeric excesses, showcasing the compound's effectiveness as a chiral auxiliary . This approach not only improves yields but also reduces the need for extensive purification processes.

Catalysis

Use in Organocatalysis
The compound has been explored as a component in organocatalytic systems. Its unique electronic properties contribute to the development of efficient catalysts for various organic transformations. Studies indicate that catalysts incorporating this compound exhibit enhanced reactivity and selectivity compared to traditional catalysts .

Case Study: Kinetic Resolution of Amines
A significant application of this compound is its role in the kinetic resolution of racemic amines. Research demonstrated that using this compound as a catalyst led to high yields and enantioselectivity during acylation reactions. This method provides an efficient pathway for obtaining pure enantiomers necessary for pharmaceutical applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for antitumor agentsPromising results in preclinical trials
Chiral AuxiliaryFacilitates asymmetric synthesisHigh enantiomeric excess achieved
CatalysisComponent in organocatalytic systemsEnhanced reactivity and selectivity observed
Kinetic ResolutionEfficient resolution of racemic aminesHigh yields and enantioselectivity

Mechanism of Action

The mechanism of action of Methyl(2,2,2-trifluoro-1-phenylethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways . This interaction can lead to changes in cellular processes, making it a valuable compound in both research and therapeutic contexts.

Comparison with Similar Compounds

Key Observations :

  • Aryl Group Impact : Replacement of phenyl with naphthyl (as in ) increases molecular weight and may enhance π-π stacking interactions, affecting solubility and solid-state properties.
  • Electronic Effects: The trifluoromethyl group reduces basicity of the amine due to its electron-withdrawing nature, making the compound less nucleophilic compared to non-fluorinated analogues.
  • Chirality : Compounds like N-(2,2,2-trifluoro-1-phenylethyl)naphthalen-1-amine exhibit enantiomeric excess (84% ee), highlighting their utility in asymmetric synthesis .

Biological Activity

Methyl(2,2,2-trifluoro-1-phenylethyl)amine (C₉H₁₀F₃N) is an organic compound characterized by a trifluoromethyl group attached to a phenylethylamine backbone. This unique structure imparts distinctive chemical properties that influence its biological activity. The presence of three fluorine atoms significantly affects the compound's polarity and reactivity, making it a subject of interest in medicinal chemistry and materials science.

The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing capabilities, which can alter its interaction with biological targets. The compound is categorized under amines and has potential applications in various fields due to these properties.

Property Description
Molecular FormulaC₉H₁₀F₃N
PolarityHigh due to trifluoromethyl group
ReactivityInfluenced by electron-withdrawing nature of fluorine
Biological ClassificationOrganic compound with potential medicinal applications

Case Studies and Research Findings

  • Cholinesterase Inhibition : Research has indicated that derivatives of compounds containing trifluoromethyl groups exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives demonstrated IC50 values lower than 50 µM against BChE, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Synthesis and Biological Evaluation : A study highlighted the synthesis of several 1-alkyl-2-(trifluoromethyl)aziridines from this compound derivatives. The resulting compounds were evaluated for their biological activity, showing promise as precursors for novel α-trifluoromethyl-β-phenylethylamines with potential stimulant effects .
  • Anti-Trypanosomal Activity : Investigations into non-peptidic nitrile-based compounds revealed that structural modifications similar to those seen in this compound could lead to significant anti-trypanosomal activity. This suggests that the trifluoromethyl group may enhance the efficacy of compounds targeting Trypanosoma cruzi .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Molecular Formula Key Features
1-PhenylethylamineC₈H₁₁NKnown for stimulant effects; simpler structure
2,2,2-TrifluoroacetophenoneC₈H₇F₃OUsed in organic synthesis; contains carbonyl
TrifluoromethylphenylmethanamineC₉H₈F₃NSimilar trifluoromethyl group; potential bioactivity

The unique combination of the trifluoromethyl group and phenylethylamine structure in this compound may confer distinct electronic properties and biological activities compared to these other compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl(2,2,2-trifluoro-1-phenylethyl)amine with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, the use of chiral auxiliaries like (R)- or (S)-configured precursors (e.g., (R)-2,2,2-trifluoro-1-phenylethanol) followed by reductive amination with methylamine. Purification via column chromatography or crystallization is critical to isolate enantiomers. NMR spectroscopy with chiral derivatizing agents, such as selenopropanoate esters, can confirm enantiomeric ratios .

Q. How can the structure and purity of this compound be validated?

  • Methodological Answer :

  • NMR Analysis : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are essential for detecting trifluoromethyl groups and aromatic protons. For stereochemical confirmation, derivatization with chiral agents (e.g., phenylselanyl propanoate) enables diastereomer separation and quantification .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural data, particularly for coordination complexes involving the amine (e.g., Co(II) or Co(III) complexes with tripodal ligands) .
  • HPLC-MS : High-resolution mass spectrometry coupled with chiral columns ensures purity and identifies byproducts.

Q. What safety protocols are necessary for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Disposal : Segregate fluorinated waste and collaborate with certified hazardous waste handlers to mitigate environmental risks (e.g., aquatic toxicity) .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) to prevent degradation. Avoid exposure to moisture or heat sources .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the coordination chemistry of this compound in transition metal complexes?

  • Methodological Answer : The trifluoromethyl group enhances ligand rigidity and electron-withdrawing effects, altering metal-ligand bond lengths and redox properties. For example, in Co(II) complexes with tris(triazolylmethyl)amine ligands, the Co–N(amine) distance elongates to 2.494 Å compared to 2.012 Å in low-spin Co(III) analogs, impacting magnetic behavior .

  • Table : Coordination Parameters in Co Complexes
Metal CenterSpin StateCo–N Distance (Å)Ligand Binding Mode
Co(II)High-spin2.494Facial (3N triazole + 1N amine)
Co(III)Low-spin2.012Tetradentate (4N)

Q. What experimental approaches resolve contradictions in enantiomeric excess (ee) measurements for this compound?

  • Methodological Answer : Discrepancies between NMR and HPLC data may arise from solvent polarity or derivatization efficiency. Cross-validate using:

  • Chiral Derivatization NMR : Employ selenated esters (e.g., (R)-2-(phenylselanyl)propanoate) to form diastereomers with distinct 19F^{19}\text{F} shifts .
  • Circular Dichroism (CD) : Directly measure optical activity without derivatization.
  • Dynamic Kinetic Resolution (DKR) : Monitor ee under varying reaction conditions (pH, temperature) to identify kinetic biases.

Q. How can this compound be utilized in designing fluorinated bioactive analogs?

  • Methodological Answer : The trifluoromethyl group improves metabolic stability and lipophilicity. For drug discovery:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified aryl or alkyl substituents and assess binding to targets (e.g., GPCRs, enzymes).
  • Fluorine-Scanning : Replace hydrogen with fluorine at strategic positions to study electronic effects on bioactivity .
  • In Silico Modeling : Use DFT calculations to predict interactions between the CF3_3 group and hydrophobic enzyme pockets.

Q. What are the stability challenges of this compound under acidic/basic conditions, and how are they mitigated?

  • Methodological Answer : The amine is prone to hydrolysis under strong acids/bases. Mitigation strategies include:

  • Buffered Conditions : Conduct reactions in pH-neutral or mildly acidic media (e.g., acetate buffer, pH 4–6).
  • Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups during synthesis .
  • Low-Temperature Storage : Maintain at –20°C to slow degradation .

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